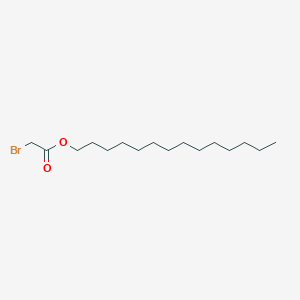
Tetradecyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl bromoacetate, also known as bromoacetic acid tetradecyl ester, is an organic compound with the molecular formula C16H31BrO2. It is a member of the bromoacetate family, characterized by the presence of a bromoacetate group attached to a tetradecyl chain. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with tetradecyl alcohol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and a solvent like xylene. The mixture is refluxed until the theoretical amount of water is removed .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form tetradecyl alcohol and bromoacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are used under aqueous conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted tetradecyl acetates.
Hydrolysis: Tetradecyl alcohol and bromoacetic acid.
Reduction: Tetradecyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tetradecyl bromoacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetradecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity or modification of protein function, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a tetradecyl chain.
Methyl bromoacetate: Contains a methyl group and is used in similar applications as ethyl bromoacetate.
tert-Butyl bromoacetate: Features a tert-butyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Tetradecyl bromoacetate is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of surfactants and other compounds where hydrophobic interactions are important .
Eigenschaften
CAS-Nummer |
18992-01-3 |
|---|---|
Molekularformel |
C16H31BrO2 |
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
tetradecyl 2-bromoacetate |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3 |
InChI-Schlüssel |
JBGQZMPANSYTHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Ethanol, 2-[[2-(acetyloxy)ethyl]amino]-](/img/structure/B13740328.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)

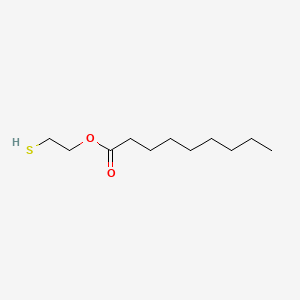

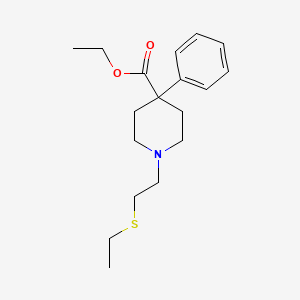

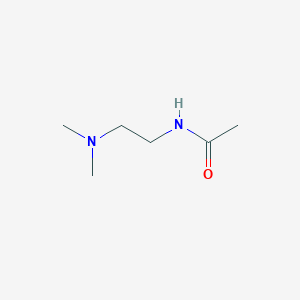
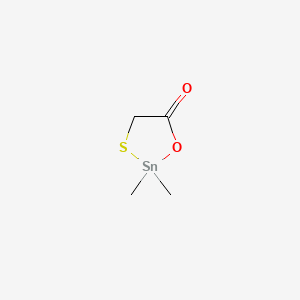

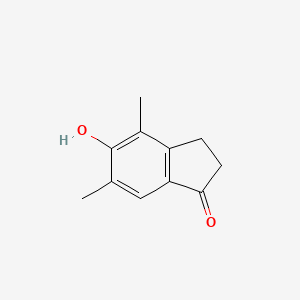

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)
